molecular formula C9H14O5 B043421 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose CAS No. 52579-97-2

1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose

Cat. No.: B043421
CAS No.: 52579-97-2
M. Wt: 202.2 g/mol
InChI Key: IQSQTOWMVAKJTC-JAJWTYFOSA-N
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Description

1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose, also known as this compound, is a useful research compound. Its molecular formula is C9H14O5 and its molecular weight is 202.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used in studying crystal packing and hydrogen-bonding environments in 1,6-anhydro-beta-D-glycopyranose derivatives (Foces-Foces, 2001).

  • This compound is instrumental in short, stereoselective syntheses of C(1 -> 3)-linked disaccharides (Zhu & Vogel, 1998).

  • It serves as a key compound in synthesizing derivatives such as 1,6-anhydro-3,4-O-isopropylidene--D-talopyranose (Hughes, 1968).

  • 1,6-anhydro-2,3,4-tri-0-benzyl--D-altropyranose, a related compound, can be used to synthesize highly stereoregular 1,6--linked polysaccharides (Uryu et al., 1982).

  • Its derivatives can be alkylated to produce bis-glycosides, which can be hydrolyzed to D-tagatose and 1,5-anhydro-D-tagatose (Barili et al., 1995).

  • 1,6-Anhydro-2,3-di-O-benzyl-α -D-galactopyranose is used as a protecting group in carbohydrate chemistry for synthesizing various derivatives (Gent et al., 1976).

  • It reacts with n-Butyllithium to produce 1,2,3,5,4-cyclohexanepentol, a significant reaction in organic synthesis (Klemer & Kohla, 1984).

  • 1,2:3,4-Di-O-isopropylidene-beta-D-galactopyranose-6-O-dithiocarbonate anhydrosulfide is another derivative with various scientific research applications (Shasha et al., 1971).

  • Methyl 2,6-anhydro-3,4-O-isopropylidene-- and --D-talopyranosides are formed in the methanolysis of related compounds (Hughes, 1969).

  • Hydrogenolysis of its derivatives with the LiAlH4-AlCl3 reagent yields 3-O-benzyl derivatives (Subero et al., 1980).

Future Directions

1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose holds immense significance in the field of biomedical research . It plays a pivotal role in the advancement of antiviral medications, specifically in countering the prevalent herpes simplex virus (HSV) infections . This compound showcases remarkable efficacy in impeding viral replication, thereby emerging as a compelling contender for combating HSV and its associated ailments .

Properties

IUPAC Name

(1R,2S,6R,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSQTOWMVAKJTC-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3COC(O3)C(C2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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